![molecular formula C10H5F2NO2 B2522353 5,7-Difluoroquinoline-2-carboxylic acid CAS No. 256930-51-5](/img/structure/B2522353.png)
5,7-Difluoroquinoline-2-carboxylic acid
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Overview
Description
5,7-Difluoroquinoline-2-carboxylic acid (DFQCA) is a fluorinated quinoline derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile building block for the synthesis of various biologically active molecules, making it an essential tool for medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including 5,7-Difluoroquinoline-2-carboxylic acid, are synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Functionalization of Polyfluorinated Quinolines
This compound can be used in novel approaches to functionalize polyfluorinated quinolines. This includes nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Biological Activity
Fluoroquinolines, including this compound, exhibit remarkable biological activity. They are known to enhance the biological activity of fluorinated compounds and provide some unique properties .
Medical Applications
Fluoroquinolines have found applications in medicine. They have been used as a basic structure for the search of synthetic antimalarial drugs, such as fluoroquine and mefloquine . They also have applications in transplantation medicine, treatment of rheumatic arthritis, and psoriasis .
Antibacterial Activity
Fluoroquinolines, including this compound, exhibit a broad spectrum of antibacterial activity .
Agricultural Applications
A number of fluorinated quinolines, potentially including this compound, have found application in agriculture .
Components for Liquid Crystals
Fluorinated quinolines are also used as components for liquid crystals .
Cyanine Dyes
Quinolines, including this compound, are used in the production of cyanine dyes .
Mechanism of Action
Target of Action
Quinolines often target various enzymes and receptors in the body. For instance, some quinolines are known to inhibit xanthine oxidase, an enzyme involved in purine metabolism .
Mode of Action
The interaction of quinolines with their targets can lead to changes in cellular processes. For example, by inhibiting xanthine oxidase, some quinolines can reduce the production of uric acid, thereby managing conditions like gout .
Biochemical Pathways
Quinolines can affect several biochemical pathways. In the case of xanthine oxidase inhibitors, they impact purine metabolism, leading to decreased uric acid levels .
Result of Action
The molecular and cellular effects of quinolines depend on their specific targets and mode of action. For xanthine oxidase inhibitors, the result is a decrease in uric acid levels .
properties
IUPAC Name |
5,7-difluoroquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-5-3-7(12)6-1-2-8(10(14)15)13-9(6)4-5/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVABAXGAJRET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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